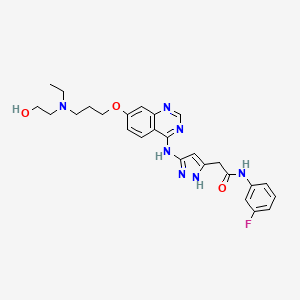

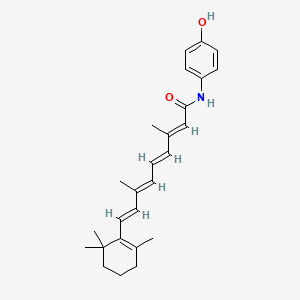

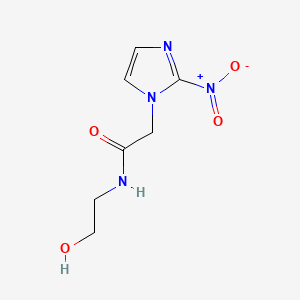

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylquinoline-4-carboxamide

Overview

Description

STX-0119 is a selective, orally active inhibitor of signal transducer and activator of transcription 3 (STAT3) dimerization. STAT3 is a transcription factor involved in various cellular processes, including cell growth and apoptosis. By inhibiting STAT3 dimerization, STX-0119 can potentially modulate these processes, making it a compound of interest in cancer research and other fields .

Scientific Research Applications

Chemistry

In chemistry, STX-0119 is used as a tool to study the STAT3 signaling pathway. Its ability to inhibit STAT3 dimerization makes it valuable in understanding the role of STAT3 in various chemical processes.

Biology

In biological research, STX-0119 is employed to investigate the effects of STAT3 inhibition on cell growth, apoptosis, and other cellular functions. It is particularly useful in studying cancer cell lines where STAT3 is often overactive.

Medicine

Medically, STX-0119 holds potential as a therapeutic agent in cancer treatment. By inhibiting STAT3, it can potentially reduce tumor growth and enhance the efficacy of other cancer therapies.

Industry

In the industrial sector, STX-0119 could be used in the development of new pharmaceuticals targeting the STAT3 pathway. Its selective inhibition of STAT3 makes it a promising candidate for drug development.

Mechanism of Action

STX-0119 exerts its effects by binding to the STAT3 protein, preventing its dimerization. This inhibition blocks the transcriptional activity of STAT3, leading to reduced expression of genes involved in cell proliferation and survival. The molecular targets and pathways involved include the JAK/STAT signaling pathway, which is crucial for transmitting signals from cytokines and growth factors to the nucleus .

Biochemical Analysis

Biochemical Properties

STX-0119 interacts with a variety of biomolecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3). It inhibits activated STAT3 and the expression of STAT3-regulated oncoproteins such as c-Myc, cyclin D1, and survivin in lung cancer cells .

Cellular Effects

STX-0119 has been shown to have significant effects on various types of cells. In human lung cancer cells, it inhibits cell viability and survival . It decreases the amount of STAT3 in the nuclear fraction and induces apoptosis .

Molecular Mechanism

The molecular mechanism of STX-0119 involves its binding interactions with STAT3, leading to inhibition of this protein and a decrease in the expression of STAT3-regulated oncoproteins . This results in changes in gene expression, leading to apoptosis and decreased cell viability .

Temporal Effects in Laboratory Settings

In laboratory settings, STX-0119 has shown to have long-term effects on cellular function. It has been observed to inhibit the nuclear localization of STAT3 in cells, resulting in decreased expression of its target genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STX-0119 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functionalization: Introduction of various functional groups to the core structure to achieve the desired biological activity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of STX-0119 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, such as temperature, pressure, and solvent choice. Continuous flow chemistry might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

STX-0119 undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

FLLL32: Another STAT3 inhibitor with a different mechanism of action.

2-(1,8-naphthyridin-2-yl)phenol: A compound with similar inhibitory effects on STAT3.

Fludarabine: A nucleoside analog that also affects STAT3 signaling.

Uniqueness

STX-0119 is unique in its high selectivity and oral bioavailability. Unlike some other STAT3 inhibitors, it can be administered orally, making it more convenient for potential therapeutic use. Its specific inhibition of STAT3 dimerization also sets it apart from compounds that target other aspects of the STAT3 pathway .

properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPXTRXFUMGQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of STX-0119?

A1: STX-0119 is a small molecule inhibitor that selectively targets Signal Transducer and Activator of Transcription 3 (STAT3) dimerization. [, , , ] Unlike other STAT3 inhibitors, STX-0119 does not significantly suppress Tyr-705 phosphorylation of STAT3. [] Instead, it directly inhibits STAT3 dimerization, preventing its DNA binding activity and subsequent transcriptional regulation of target genes. []

Q2: Which genes are known to be downregulated by STX-0119 treatment?

A2: Studies have shown that STX-0119 downregulates various STAT3 target genes, including:

- Oncogenes: c-myc, survivin [, , ]

- Cell cycle regulators: cyclin D1 []

- Angiogenic factors: HIF-1α, VEGF []

- Stem cell markers: CD44, Nanog, Nestin, CD133 []

- Others: YKL-40, MAGEC1, MGMT, EMT genes, mesenchymal genes []

Q3: How effective is STX-0119 against temozolomide-resistant glioblastoma?

A3: STX-0119 demonstrates promising activity against temozolomide-resistant (TMZ-R) glioblastoma. In vitro, while its growth inhibitory effect on TMZ-R U87 cells was moderate (IC₅₀ of 45 µM), in vivo studies showed significant tumor growth suppression exceeding 50% and prolonged survival in mice bearing TMZ-R U87 tumors. [] This suggests that STX-0119 could be a potential therapeutic option for overcoming TMZ resistance in recurrent glioblastoma.

Q4: Does STX-0119 exhibit synergistic effects with other anti-cancer agents?

A4: Research suggests potential synergistic effects when combining STX-0119 with other anti-cancer agents:

- Rapamycin (mTOR inhibitor): Combining STX-0119 with rapamycin showed significant growth inhibition in TMZ-R U87 cells, surpassing the efficacy of each agent alone. This suggests a potential interplay between STAT3 and mTOR pathways mediated by YKL-40 protein. []

- Sorafenib (multikinase inhibitor): In human oral cancer models, combining STX-0119 with sorafenib resulted in significantly enhanced antitumor activity compared to monotherapy. []

Q5: What is the impact of STX-0119 on the tumor microenvironment?

A5: Interestingly, STX-0119 exhibits a dual effect on the tumor microenvironment in HCC models:

- Increased T cell infiltration: Treatment with STX-0119 significantly increased the infiltration of CD8+ T cells into the tumor. []

- Enhanced immunosuppression: Paradoxically, STX-0119 also increased immunosuppressive factors like Tregs, hypoxia, and activated cancer-associated fibroblasts (CAFs), potentially counteracting its positive impact on T cell infiltration. []

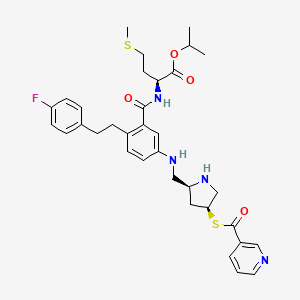

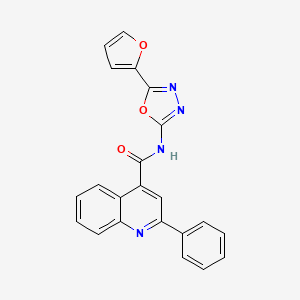

Q6: Are there any structural analogs of STX-0119 with improved properties?

A6: YHO-1701 is a novel quinolinecarboxamide derivative derived from STX-0119 that demonstrates improved potency and pharmacokinetic properties. [] Molecular docking studies suggest a more stable interaction of YHO-1701 with the STAT3 SH2 domain compared to STX-0119. []

Q7: How was STX-0119 discovered?

A7: STX-0119 was identified through a virtual screening approach using a customized version of the DOCK4 program. [] The researchers utilized the crystal structure of STAT3 to screen for potential small molecule inhibitors that could disrupt its dimerization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

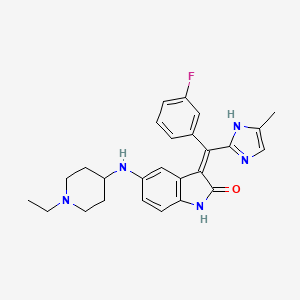

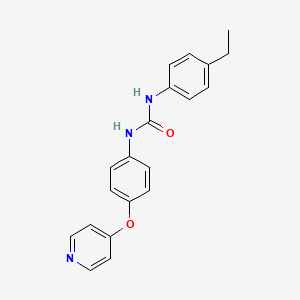

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)